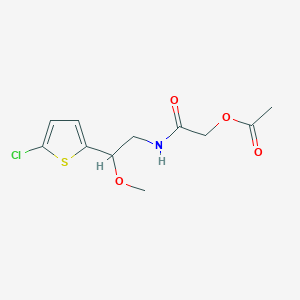

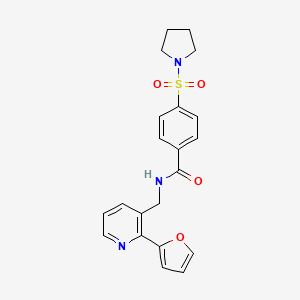

![molecular formula C21H25N5O3S2 B2494108 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1021250-66-7](/img/structure/B2494108.png)

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related pyrazole derivatives involves multi-step reactions starting from specific precursors to achieve the targeted compound. Organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone have been synthesized, showcasing the complexity and variability in the synthesis routes for similar compounds (Singh, H., Singh, J., & Bhanuka, Sunita, 2016).

Molecular Structure Analysis

The molecular structure of related compounds is often determined using crystallography, NMR, and other spectroscopic methods. Studies on similar pyrazole derivatives have identified the importance of the crystal structure for determining the regioisomer formed during synthesis, which is not trivially identified by spectroscopic techniques alone (Kumarasinghe, Isuru R., Hruby, V., & Nichol, G., 2009).

Chemical Reactions and Properties

Pyrazole derivatives exhibit a wide range of chemical reactivity, including interactions with various reagents to form new compounds with distinct structures and functionalities. The synthesis and reactions of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives highlight the compound's versatility in chemical reactions (Attaby, F., Elghandour, A., Ali, Mohamed A., & Ibrahem, Yasser M., 2006).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and potential applications. Synthesis and structural analysis provide insights into these properties, which are essential for developing new materials and drugs.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and biological activities, are central to the application of pyrazole derivatives in pharmaceuticals and materials science. The synthesis, spectral analysis, and theoretical studies on novel compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate demonstrate the complex interplay of structural features and chemical properties (Huang, P., Yang, Z., Wu, Q., Yang, D. -. , Chen, J., Chai, H., & Zhao, C., 2021).

Aplicaciones Científicas De Investigación

Structural Analysis and Isomorphism

Isomorphous Methyl- and Chloro-Substituted Heterocyclic Analogues The research by Swamy et al. (2013) discusses two isomorphous structures, specifically methyl- and chloro-substituted analogues, highlighting their adherence to the chlorine-methyl exchange rule. Both structures exhibit extensive disorder, which may pose challenges in automatic isomorphism detection during data-mining procedures, such as searches in structural databases like the Cambridge Structural Database. This study underlines the complexity and structural intricacies of such compounds, potentially including "(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone" Swamy et al., 2013.

Synthesis and Applications in Drug Design

Synthesis of Antimicrobial and Anticancer Agents Several studies have highlighted the synthesis of various derivatives of pyrazole and pyrazoline compounds for potential antimicrobial and anticancer applications. For instance:

- Kumar et al. (2012) synthesized a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, exhibiting promising antimicrobial activity against pathogens like ciprofloxacin and fluconazole Kumar et al., 2012.

- Katariya et al. (2021) focused on synthesizing 1,3-oxazole clubbed pyridyl-pyrazolines, revealing significant anticancer activity against a panel of 60 cancer cell lines, also demonstrating in vitro antibacterial and antifungal effectiveness Katariya et al., 2021.

Enzyme Inhibitory Activity Research by Cetin et al. (2021) on thiophene-based heterocyclic compounds, including 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives, highlighted their in vitro enzyme inhibitory activities. Notably, these compounds showed promising inhibition against enzymes like acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. Molecular docking studies affirmed significant interactions at the enzyme active sites, suggesting potential utilization in overcoming microbe resistance to pharmaceutical drugs Cetin et al., 2021.

Molecular Docking and Synthesis for Biological Activities

Molecular Docking Studies for Antimicrobial and Anticancer Activities Studies involving molecular docking and synthesis of novel compounds have shown that:

- Hafez et al. (2016) synthesized pyrazole derivatives with potent antimicrobial and higher anticancer activities compared to reference drugs like doxorubicin Hafez et al., 2016.

- Lynda (2021) synthesized derivatives containing pyrazole moieties, showcasing moderate antibacterial and antioxidant activities. The study emphasized DFT and molecular orbital calculations to further understand the antibacterial activity Lynda, 2021.

Propiedades

IUPAC Name |

[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3S2/c1-14-19-16(21(27)25-8-6-24(2)7-9-25)12-17(18-4-3-10-30-18)22-20(19)26(23-14)15-5-11-31(28,29)13-15/h3-4,10,12,15H,5-9,11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXQPRHYKAZPYPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCN(CC4)C)C5CCS(=O)(=O)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

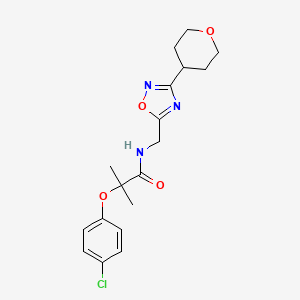

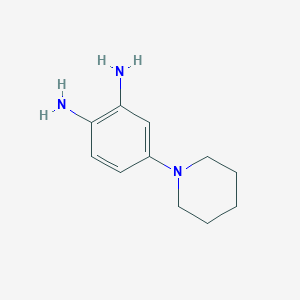

![5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2494029.png)

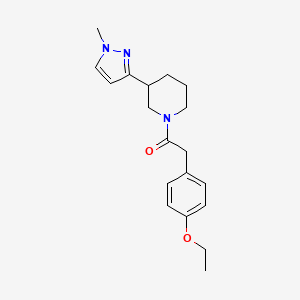

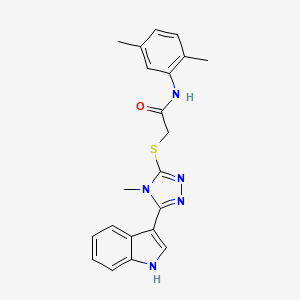

![3-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2494030.png)

![2-[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2494033.png)

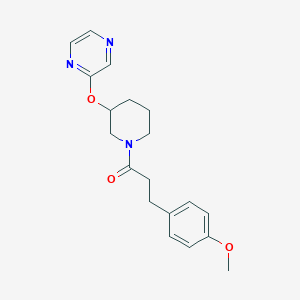

![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B2494035.png)

![[2-(4-Butylanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2494040.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one](/img/structure/B2494041.png)

![N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)